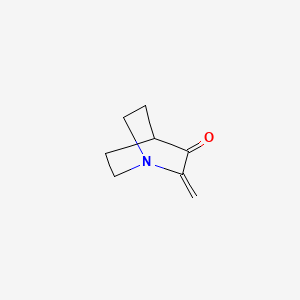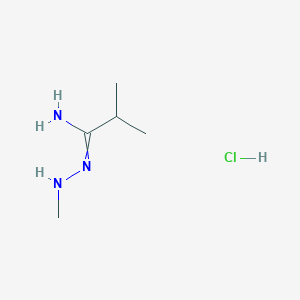
1-(4-bromo-2-fluorophenyl)ethylazanium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromo-2-fluorophenyl)ethylazanium;chloride is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromo-2-fluorophenyl)ethylazanium;chloride involves several steps, including the use of specific reagents and conditions to ensure the desired product is obtained. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet the demand for this compound. The industrial methods often involve continuous flow processes, which allow for the efficient and consistent production of large quantities of the compound. These methods also incorporate advanced purification techniques to ensure the final product meets the required purity standards.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-bromo-2-fluorophenyl)ethylazanium;chloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the compound’s structure.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst choice, are optimized to achieve the desired reaction outcome.
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-(4-bromo-2-fluorophenyl)ethylazanium;chloride has a wide range of applications in scientific research, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, this compound is investigated for its potential therapeutic properties and its role in drug development. In industry, it is used in the production of various materials and chemicals.
Wirkmechanismus
The mechanism of action of 1-(4-bromo-2-fluorophenyl)ethylazanium;chloride involves its interaction with specific molecular targets and pathways within a system. The compound exerts its effects by binding to these targets, which can lead to changes in the activity of enzymes, receptors, or other proteins. The pathways involved in the mechanism of action of this compound are complex and may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: 1-(4-bromo-2-fluorophenyl)ethylazanium;chloride can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable structures or functional groups, such as CID 12345678 and CID 87654321.
Uniqueness: The uniqueness of this compound lies in its specific structure and properties, which allow it to participate in a wide range of reactions and applications. Its stability and reactivity make it a valuable compound in various fields of research and industry.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications Its unique properties and reactivity make it a valuable tool in various fields, including chemistry, biology, medicine, and industry
Eigenschaften
IUPAC Name |
1-(4-bromo-2-fluorophenyl)ethylazanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;/h2-5H,11H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVHOOLJEWKAGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Br)F)[NH3+].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=C(C=C(C=C1)Br)F)[NH3+].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B8023982.png)




![(3aR,6aR)-hexahydro-2H-furo[2,3-c]pyrrole](/img/structure/B8024002.png)

![{3-[2-(4-Morpholinyl)ethoxy]phenyl}acetic acid hydrochloride, AldrichCPR](/img/structure/B8024023.png)
